molecular formula C9H8N2O3S B6265978 ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate CAS No. 2163562-51-2

ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B6265978
CAS No.: 2163562-51-2
M. Wt: 224.2
InChI Key:
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Description

Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazole and pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the condensation of pyridine derivatives with thiazole precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. The reactions typically require specific solvents like ethanol or chloroform and controlled temperatures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to interact with DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2163562-51-2

Molecular Formula

C9H8N2O3S

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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